REACTION_CXSMILES
|
[CH2:1]([N:9]1[C:18](=[O:19])[C:17]2[N:16]([CH3:20])[CH:15]=[N:14][C:13]=2[N:12]([CH3:21])[C:10]1=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH:7]=[CH2:8].C[N+]1([O-])CC[O:26]CC1.[OH2:30].S(S([O-])=O)([O-])=O.[Na+].[Na+]>C(O)(C)(C)C.CC(C)=O.[Os](=O)(=O)(=O)=O>[OH:30][CH:7]([CH2:8][OH:26])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH2:1][N:9]1[C:18](=[O:19])[C:17]2[N:16]([CH3:20])[CH:15]=[N:14][C:13]=2[N:12]([CH3:21])[C:10]1=[O:11] |f:3.4.5|
|
Name
|
1-(7-octenyl)-3,7-dimethylxanthine
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCC=C)N1C(=O)N(C=2N=CN(C2C1=O)C)C
|
Name
|
|
Quantity
|
553 mg
|
Type
|
reactant
|
Smiles
|
C[N+]1(CCOCC1)[O-]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Os](=O)(=O)(=O)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with 20% ethanol/dichloromethane (3×50 mL)
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent under vacuum
|
Type
|
CUSTOM
|
Details
|
yielded an off-white residue
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized in ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
OC(CCCCCCN1C(=O)N(C=2N=CN(C2C1=O)C)C)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 726 mg | |
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |